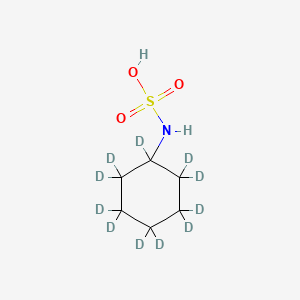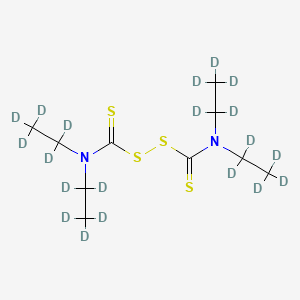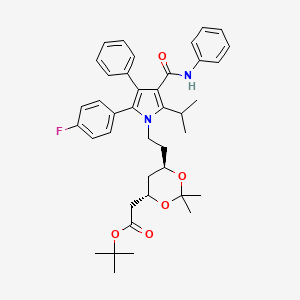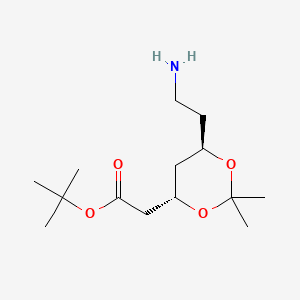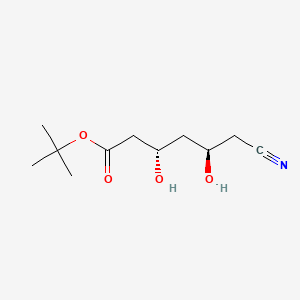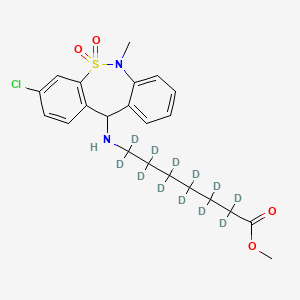![molecular formula C12H18N2O3 B565087 Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 CAS No. 1216997-10-2](/img/structure/B565087.png)
Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4
概要
説明
Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 (DNE-d4) is a synthetic molecule used in scientific research applications. It is a derivative of the diethyl amine molecule, and its structure consists of a nitrophenoxy group attached to a diethyl amine. DNE-d4 is used in a variety of laboratory experiments and has been studied for its biochemical and physiological effects.
科学的研究の応用
Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 is used as a research tool in a variety of scientific applications. It has been used in the study of enzyme kinetics, as a substrate for the enzyme monoamine oxidase, and as a probe for the study of the structure and function of G-protein coupled receptors. It has also been used in the study of the metabolism of drugs and in the development of new drug molecules.
作用機序
The mechanism of action of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 is not fully understood. It is known that the nitrophenoxy group binds to the active site of enzymes, allowing them to catalyze the reaction of the diethyl amine. It is also believed that the deuterium atom may play a role in the binding of the molecule to the enzyme, although this has yet to be confirmed.
Biochemical and Physiological Effects
The biochemical and physiological effects of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 are not yet fully understood. However, studies have shown that it can inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. It has also been shown to bind to G-protein coupled receptors, which are involved in the regulation of many physiological processes.
実験室実験の利点と制限
The use of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 in laboratory experiments provides several advantages. It is a stable molecule that is easy to synthesize and can be used in a variety of applications. It is also relatively cheap and can be stored for long periods of time. However, there are also some limitations to its use. It is a relatively large molecule, which can make it difficult to work with in some experiments. It is also not as soluble in water as some other molecules, which can limit its use in certain applications.
将来の方向性
The future of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 research is promising. Further studies are needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, research is needed to explore its potential use in drug development, as well as its potential applications in other areas of scientific research. Finally, further studies are needed to examine the advantages and limitations of using Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 in laboratory experiments.
特性
IUPAC Name |
1,1,2,2-tetradeuterio-N,N-diethyl-2-(4-nitrophenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-3-13(4-2)9-10-17-12-7-5-11(6-8-12)14(15)16/h5-8H,3-4,9-10H2,1-2H3/i9D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZZAXUKBHFTHA-YQUBHJMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)[N+](=O)[O-])N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


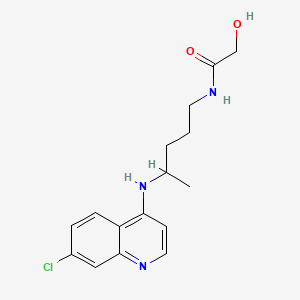
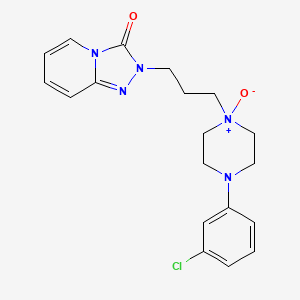
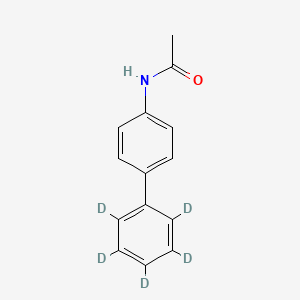

![1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3](/img/structure/B565015.png)
